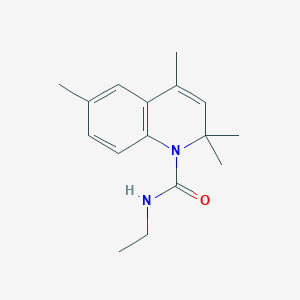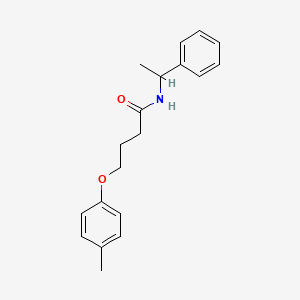![molecular formula C18H20ClNO2 B5129815 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol](/img/structure/B5129815.png)
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol, also known as CPP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperidinols and has a molecular formula of C19H22ClNO2. CPP has been shown to have various biochemical and physiological effects, making it a promising tool in the study of different biological systems.
Wirkmechanismus
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol acts as a competitive antagonist of the NMDA receptor, meaning that it binds to the receptor and prevents the binding of its natural ligand, glutamate. This results in a decrease in the activity of the receptor and a subsequent reduction in the influx of calcium ions into the cell. This mechanism of action has been shown to have various effects on neuronal function and has been implicated in the treatment of several neurological disorders.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the induction of apoptosis in cancer cells. These effects have been studied in different biological systems, including neuronal cultures, animal models, and cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol has several advantages as a tool for scientific research, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relative stability in biological systems. However, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol and its potential applications in scientific research. These include the investigation of its effects on other biological systems, such as the immune system and the cardiovascular system, the development of more selective and potent analogs of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol, and the exploration of its potential as a therapeutic agent for neurological and oncological disorders.
Conclusion
In conclusion, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol is a promising tool for scientific research due to its ability to modulate the activity of NMDA receptors and its various biochemical and physiological effects. While it has some limitations, its potential applications in the study of different biological systems make it a valuable asset in the field of biomedical research.
Synthesemethoden
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol can be synthesized using a multistep process that involves the reaction of 4-chlorophenol with benzyl chloride, followed by the addition of piperidine and subsequent reduction with sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol has been extensively studied for its potential applications in scientific research. One of the main areas of focus has been its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-15-6-8-17(9-7-15)22-18-5-1-3-14(11-18)12-20-10-2-4-16(21)13-20/h1,3,5-9,11,16,21H,2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIWGXIMPFJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)

![1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5129758.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5129796.png)

![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)

![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)